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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and
characterization of N,N-Diformylmescaline, a novel analog of mescaline. The document
details its initial identification in Queensland, Australia, and presents a plausible synthetic
pathway derived from available literature. While specific quantitative data from primary
research is not publicly available, this guide includes structured tables outlining the expected
analytical results from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic
Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). Furthermore, a
proposed metabolic and signaling pathway is visualized, highlighting its potential role as a
prodrug to the serotonergic psychedelic, mescaline. This guide is intended to serve as a
foundational resource for researchers and professionals in the fields of forensic science,
pharmacology, and drug development.

Discovery and Identification

N,N-Diformylmescaline, also known by its IUPAC name N-formyl-N-[2-(3,4,5-
trimethoxyphenyl)ethyl]formamide, is a phenethylamine derivative and a structural analog of
the classic psychedelic, mescaline.[1] Its first identification was reported in two unrelated
seizures in Queensland, Australia.[2] The initial analysis of the seized substance suggested the
presence of a novel psychoactive substance, prompting a more detailed chemical investigation.
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Subsequent characterization using advanced analytical techniques, including GC-MS, NMR,
and FTIR, confirmed the structure as N,N-Diformylmescaline.[2] Further studies on the
compound's stability revealed its susceptibility to degradation under both acidic and basic
conditions, initially breaking down into N-formylmescaline and subsequently to mescaline.[1][2]
This chemical instability has led to the hypothesis that N,N-Diformylmescaline may function
as a prodrug for mescaline in vivo.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Diformylmescaline is presented in
Table 1.

Table 1: Physicochemical Properties of N,N-Diformylmescaline

Property Value Source
Molecular Formula C13H17NO5 PubChem CID 168310590[3]
Molar Mass 267.28 g/mol PubChem CID 168310590[3]

N-formyl-N-[2-(3,4,5-

IUPAC Name trimethoxyphenyl)ethyllformam  PubChem CID 168310590[3]
ide
COC1=CC(=CC(=C10C)0C)C

SMILES PubChem CID 168310590][3]
CN(C=0)C=0
ONCGKRHDZQPRFG-

InChiKey PubChem CID 168310590[3]

UHFFFAOYSA-N

Synthesis of N,N-Diformylmescaline

The first synthesis of N,N-Diformylmescaline was devised to confirm the identity of the
substance found in the seizures.[2] The reported synthesis is a three-step process starting from
3,4,5-trimethoxyphenylacetic acid.[2] While the detailed experimental protocol from the primary
literature is not publicly available, a plausible synthetic route is outlined below. This proposed
protocol is based on established organic chemistry principles for the synthesis of
phenethylamines and subsequent N-formylation.
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Proposed Experimental Protocol

Step 1: Amidation of 3,4,5-trimethoxyphenylacetic acid

To a solution of 3,4,5-trimethoxyphenylacetic acid in a suitable aprotic solvent (e.g.,
dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-
(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-
hydroxysuccinimide (NHS)).

Stir the mixture at room temperature for a specified period to form the activated ester.

Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like
triethylamine) to the reaction mixture.

Allow the reaction to proceed until completion, monitoring by thin-layer chromatography
(TLC).

Upon completion, filter the reaction mixture to remove any solid byproducts and concentrate
the filtrate under reduced pressure.

Purify the resulting crude amide by recrystallization or column chromatography to yield 2-
(3,4,5-trimethoxyphenyl)acetamide.

Step 2: Reduction of the Amide to Mescaline

In a dry, inert atmosphere, prepare a suspension of a reducing agent (e.g., lithium aluminum
hydride (LiIAIH4)) in a dry ethereal solvent (e.g., tetrahydrofuran (THF)).

Slowly add a solution of 2-(3,4,5-trimethoxyphenyl)acetamide in the same solvent to the
reducing agent suspension at a controlled temperature (typically 0 °C).

After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for several hours to ensure complete reduction.

Cool the reaction mixture and carefully quench the excess reducing agent by the sequential
addition of water and a sodium hydroxide solution.

Filter the resulting mixture and extract the aqueous layer with an organic solvent.
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o Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and
concentrate under reduced pressure to obtain mescaline.

Step 3: N,N-Diformylation of Mescaline

¢ Dissolve the synthesized mescaline in a suitable formylating agent, which can be a mixture
of formic acid and acetic anhydride, or another suitable reagent.

e Heat the reaction mixture under controlled conditions to promote the diformylation of the
primary amine.

e Monitor the progress of the reaction by TLC.

» Upon completion, neutralize the reaction mixture and extract the product with an organic
solvent.

e Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under
reduced pressure to yield crude N,N-Diformylmescaline.

e Due to the reported instability of the final product, purification should be approached with
care, potentially using rapid chromatographic techniques with a non-polar eluent system.

Synthesis Workflow Diagram

N,N-Diformylation
(e.g., Formic Acid/Acetic Anhydride)

3,4,5-Trimethoxyphenylacetic Acid '—>

Amidation Reduction
(e.g., DCC/NHS, NH3) (e.g., LIAIH4)

N,N-Diformylmescaline

Click to download full resolution via product page

Proposed three-step synthesis of N,N-Diformylmescaline.

Analytical Characterization

The following tables summarize the expected quantitative data from the analytical
characterization of N,N-Diformylmescaline. It is important to note that the specific data from
the primary literature is not publicly available; therefore, these tables are illustrative of the
expected results based on the compound's structure.
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Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2: Expected GC-MS Data for N,N-Diformylmescaline

Expected C e
Parameter ) Significance
Value/Observation

) ] Dependent on GC column and Unique identifier under specific
Retention Time . ) .
conditions chromatographic conditions.

Corresponds to the molecular

Molecular lon (M+) m/z 267 )
weight of the compound.
Expected fragments from the Provides structural information
loss of formyl groups (CHO), and a characteristic
Key Fragment lons )
and cleavage of the fragmentation pattern for
ethylamine side chain. identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 3: Expected *H NMR Data for N,N-Diformylmescaline (in CDClIs)
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Chemical Shift Lo . . N
Multiplicity Integration Assignment Significance
(3) I ppm
Protons of the
~8.2 S 2H -N(CHO)2 two formyl
groups.
Aromatic
~6.4 S 2H Ar-H
protons.
Protons of the
~3.8 s 9H -OCHs three methoxy
groups.
Methylene
~3.6 t 2H -CHz2-N protons adjacent
to the nitrogen.
Methylene
protons adjacent
~2.9 t 2H Ar-CHa-

to the aromatic

ring.

Table 4: Expected 3C NMR Data for N,N-Diformylmescaline (in CDCIs)
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Chemical Shift (8) / ppm Assignment Significance

Carbonyl carbons of the formyl
~163 -N(CHO)2

groups.

Aromatic carbons attached to
~153 Ar-C-O

methoxy groups.
~137 Ar-C Quaternary aromatic carbon.

Aromatic carbons with
~105 Ar-CH

attached protons.

Carbon of the para-methoxy
~61 -OCHs (para)

group.

Carbons of the meta-methoxy
~56 -OCHs (meta)

groups.

Methylene carbon adjacent to
~48 -CH2-N ,

the nitrogen.

Methylene carbon adjacent to
~33 Ar-CHa-

the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 5: Expected FTIR Data for N,N-Diformylmescaline
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Wavenumber . . . .
Vibration Functional Group Significance
(cm™)
Indicates the
~2940, 2840 C-H stretch Aliphatic presence of CHz and
CHs groups.
Strong absorption
_ characteristic of the
~1680 C=0 stretch Amide (formyl)

carbonyl in the formyl

groups.

Indicates the
~1590, 1500 C=C stretch Aromatic presence of the
benzene ring.

Strong absorptions
~1240, 1120 C-O stretch Aryl ether characteristic of the

methoxy groups.

Indicates the C-N
~1125 C-N stretch Amine bond of the
ethylamine backbone.

Proposed Biological Activity and Signaling Pathway

As N,N-Diformylmescaline is hypothesized to be a prodrug of mescaline, its primary biological
activity is likely mediated through its in vivo conversion to mescaline. Mescaline is a well-known
psychedelic compound that primarily exerts its effects through agonism of the serotonin 2A (5-
HT2A) receptor, a G-protein coupled receptor (GPCR).

Proposed Metabolic and Signaling Pathway

The proposed pathway involves the initial hydrolysis of the diformyl groups to yield mescaline,
which then acts as an agonist at the 5-HT2A receptor. This activation of the 5-HT2A receptor is
thought to initiate a downstream signaling cascade that results in the characteristic psychedelic
effects.
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Proposed metabolic conversion and subsequent 5-HT2A signaling.
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Conclusion

N,N-Diformylmescaline represents a novel derivative of mescaline with potential implications
for both forensic science and pharmacology. Its discovery highlights the ongoing emergence of
new psychoactive substances. While detailed experimental data remains within the primary
scientific literature, this guide provides a foundational understanding of its synthesis, expected
analytical profile, and proposed mechanism of action. Further research is necessary to fully
elucidate the pharmacological and toxicological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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